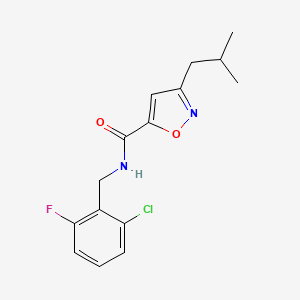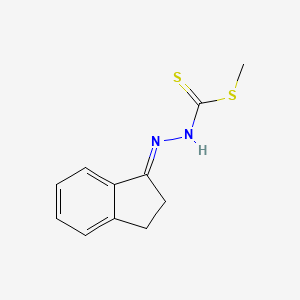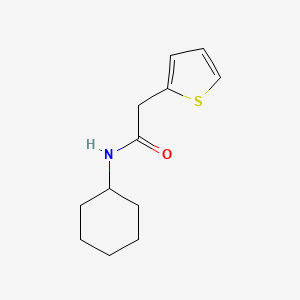
N-(2-chloro-6-fluorobenzyl)-3-isobutyl-5-isoxazolecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chloro-6-fluorobenzyl)-3-isobutyl-5-isoxazolecarboxamide, also known as CPI-455, is a small molecule inhibitor that has gained attention in the field of cancer research due to its potential as a therapeutic agent. This compound belongs to the class of isoxazolecarboxamides, which have been shown to have anti-tumor properties.
Wissenschaftliche Forschungsanwendungen
Carbonic Anhydrase Inhibitors and Antitumor Agents
One significant area of research involving compounds similar to N-(2-chloro-6-fluorobenzyl)-3-isobutyl-5-isoxazolecarboxamide focuses on the inhibition of tumor-associated isozymes, specifically carbonic anhydrase (CA) IX. Halogenated sulfonamides and aminobenzolamides, incorporating halogens such as fluorine and chlorine, have been synthesized and investigated for their inhibitory activity against CA IX, a transmembrane enzyme associated with tumors. The study identified potent inhibitors, suggesting the potential for designing CA IX-selective inhibitors with applications as antitumor agents (Ilies et al., 2003).
HIV Integrase Inhibitors
In the context of HIV treatment, 19F-nuclear magnetic resonance (NMR) spectroscopy was utilized in a drug discovery program to support the selection of candidates for further development. This research involved early lead compounds, including potent inhibitors of HIV integrase, demonstrating the role of fluorinated compounds in the development of therapies for viral infections (Monteagudo et al., 2007).
Phosphoric Triamides and Molecular Assemblies
Another study explored the synthesis and optical properties of phosphoric triamides, highlighting the influence of halogen substitution (including fluorine and chlorine) on molecular assemblies and potential applications in materials science (Pourayoubi et al., 2012).
Antimicrobial Activity
Research into the synthesis and antimicrobial activity of various derivatives, including those with fluorine and chlorine substituents, provides insights into the development of new antimicrobial agents. These studies underscore the potential for compounds with specific halogenation patterns to serve as bases for drug discovery efforts targeting a range of microbial pathogens (Priya et al., 2005).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[(2-chloro-6-fluorophenyl)methyl]-3-(2-methylpropyl)-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClFN2O2/c1-9(2)6-10-7-14(21-19-10)15(20)18-8-11-12(16)4-3-5-13(11)17/h3-5,7,9H,6,8H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLUSYOSFGNUIIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NOC(=C1)C(=O)NCC2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(aminocarbonyl)phenyl]-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide](/img/structure/B5576507.png)
![N-{4-[(difluoromethyl)thio]phenyl}-9H-purin-6-amine](/img/structure/B5576512.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methoxybenzamide](/img/structure/B5576517.png)


![N-(isoxazol-5-ylmethyl)-2-[2-methyl-4-oxo-1-(2-phenylethyl)-4,5,6,7-tetrahydro-1H-indol-3-yl]acetamide](/img/structure/B5576539.png)
![[(3S*,5R*)-1-(5-methoxy-2-pyrimidinyl)-5-(4-morpholinylmethyl)-3-piperidinyl]methanol](/img/structure/B5576549.png)

![4-[(1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinyl)carbonyl]morpholine](/img/structure/B5576576.png)
![N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5576581.png)
![N-{2-[2-(3-bromobenzylidene)hydrazino]-2-oxoethyl}-3,4-dimethoxybenzamide](/img/structure/B5576582.png)
![N-[4-(dimethylamino)phenyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5576597.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-methylbenzamide](/img/structure/B5576599.png)
